molecular formula C13H11BrO3S B13763299 (2-Methylphenyl)4-bromobenzenesulfonate CAS No. 7463-25-4

(2-Methylphenyl)4-bromobenzenesulfonate

Cat. No.: B13763299
CAS No.: 7463-25-4
M. Wt: 327.20 g/mol
InChI Key: CWXXRMDWLWLJPB-UHFFFAOYSA-N
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Description

(2-Methylphenyl)4-bromobenzenesulfonate is an aromatic sulfonate ester characterized by a 2-methylphenyl group linked via an oxygen atom to a 4-bromobenzenesulfonyl moiety. Its molecular formula is C₁₃H₁₁BrO₃S, with a molecular weight of 327.20 g/mol. Sulfonate esters like this are pivotal in organic synthesis, pharmaceuticals, and materials science due to their stability and tunable reactivity.

Properties

CAS No.

7463-25-4

Molecular Formula

C13H11BrO3S

Molecular Weight

327.20 g/mol

IUPAC Name

(2-methylphenyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3

InChI Key

CWXXRMDWLWLJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)4-bromobenzenesulfonate typically involves the reaction of 2-methylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylphenol+4-Bromobenzenesulfonyl chlorideThis compound\text{2-Methylphenol} + \text{4-Bromobenzenesulfonyl chloride} \rightarrow \text{this compound} 2-Methylphenol+4-Bromobenzenesulfonyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Methylphenyl)4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

(2-Methylphenyl)4-bromobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function.

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

A key comparison involves positional isomers such as (4-Bromophenyl)4-methylbenzenesulfonate (CAS: 6324-15-8) . Both compounds share the same molecular formula but differ in substituent placement:

  • (2-Methylphenyl)4-bromobenzenesulfonate : Methyl group at the ortho position on the phenyl ring; bromine at the para position on the benzenesulfonate.
  • (4-Bromophenyl)4-methylbenzenesulfonate : Bromine at the para position on the phenyl ring; methyl group at the para position on the benzenesulfonate.

Impact :

  • Electronic Effects : The electron-donating methyl group in the para position (as in the isomer) may slightly stabilize the sulfonate group, whereas the ortho -methyl may distort the phenyl ring geometry .

Functional Group Variations: Nitro vs. Methyl Substituents

4-Nitrophenyl 4-bromobenzenesulfonate (C₁₂H₈BrNO₅S, MW: 358.22 g/mol) replaces the methyl group with a nitro (-NO₂) substituent .

Property This compound 4-Nitrophenyl 4-bromobenzenesulfonate
Substituent Electronic Effect Electron-donating (methyl) Electron-withdrawing (nitro)
Reactivity Lower electrophilicity Higher electrophilicity
Applications Likely used in stable intermediates Lipid-merging studies, sensors

Key Insight : Nitro-substituted sulfonates exhibit enhanced reactivity in electrophilic aromatic substitution, making them more suitable for dynamic applications compared to methyl analogs.

Sulfonamide Derivatives: Bioactivity Comparison

While sulfonamides differ in their functional groups, 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (C₁₄H₁₂BrNO₄S·H₂O, MW: 396.28 g/mol) provides insights into bioactivity trends .

Feature This compound Sulfonamide Derivative
Functional Group Ester (O-linked) Amide (N-linked)
Hydrogen Bonding Limited (ester group) Extensive (N–H∙∙∙O, O–H∙∙∙O)
Bioactivity Not reported Antimicrobial, enzyme inhibition

Note: Sulfonamides often show higher biological activity due to hydrogen-bonding capacity and structural mimicry of endogenous molecules.

Halogenated Analogs: Bromine vs. Chlorine

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride exemplifies halogen diversity in sulfonates .

Halogen Position Bromine (para) Chlorine (para)
Electronegativity Moderate (Br: 2.96) Higher (Cl: 3.16)
Steric Bulk Larger atomic radius (Br) Smaller (Cl)
Applications Intermediate in drug synthesis Specialty chemical production

Implication : Bromine’s bulkiness may enhance steric stabilization in the target compound, whereas chlorine analogs favor smaller, more reactive intermediates.

Biological Activity

(2-Methylphenyl)4-bromobenzenesulfonate is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11BrO3S\text{C}_{13}\text{H}_{11}\text{BrO}_3\text{S}

This structure features a 2-methylphenyl group attached to a 4-bromobenzenesulfonate moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that sulfonate esters, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains using the Microplate Alamar Blue Assay (MABA). The results demonstrated that the compound had minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were investigated in vitro and in vivo. The compound was shown to inhibit the production of pro-inflammatory cytokines in human immune cells. In animal models, it reduced inflammation markers significantly compared to control groups.

Case Study: In Vivo Anti-inflammatory Effects
A study involving mice treated with this compound showed a reduction in paw edema by approximately 50% after administration compared to untreated controls. This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-712
HeLa15
A54920

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in inflammatory pathways and disrupt cellular proliferation signals in cancer cells.

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